molecular formula C20H21FN2O5S B2739951 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide CAS No. 2320578-17-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2739951
CAS No.: 2320578-17-2
M. Wt: 420.46
InChI Key: OFRAXJJDMOOTLE-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a 4'-fluoro-biphenyl core linked to a dioxopyrrolidine-containing ethoxyethyl side chain. This structure combines three critical motifs:

  • Fluorine substituent: Enhances metabolic stability and modulates electronic properties.
  • Sulfonamide and dioxopyrrolidinyl groups: May confer hydrogen-bonding capacity and influence solubility or target binding.

While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamides, fluoro-biphenyls) are frequently explored in medicinal chemistry for enzyme inhibition (e.g., carbonic anhydrase, kinases) or as anticancer agents .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-17-5-1-15(2-6-17)16-3-7-18(8-4-16)29(26,27)22-11-13-28-14-12-23-19(24)9-10-20(23)25/h1-8,22H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRAXJJDMOOTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Given its structural similarity to 2,5-Dioxopyrrolidin-1-yl, it might interact with its targets in a similar way.

Pharmacokinetics

Its solubility in methanol suggests that it might have good bioavailability.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Formula

The compound features a biphenyl sulfonamide core with a 4-fluoro substitution and a dioxopyrrolidinyl ethoxyethyl side chain. Its chemical formula is C18H24N2O6SC_{18}H_{24}N_2O_6S, and it possesses a molecular weight of approximately 396.46 g/mol.

IUPAC Name

The IUPAC name for this compound is:
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an antagonist or agonist at certain receptor sites, modulating cellular responses.
  • Proteins : Binding to proteins involved in signal transduction pathways may alter their activity.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of similar sulfonamide compounds. For instance:

  • A study highlighted the anti-inflammatory effects of pyrrolidine derivatives, showing inhibition of COX enzymes with IC50 values in the low micromolar range .

In Vivo Studies

Limited in vivo studies have explored the pharmacodynamics of related compounds. For example:

  • Research on similar biphenyl sulfonamides indicated efficacy in reducing tumor growth in animal models through targeted inhibition of cancer cell proliferation pathways .

Comparison of Biological Activities

Compound NameStructure TypeKey ActivitiesIC50 Values
This compoundSulfonamideAntiinflammatory, AntitumorTBD
Pyrrolidine Derivative APyrrolidineCOX Inhibition5 µM
Biphenyl Sulfonamide BBiphenyl SulfonamideCytotoxicity10 µM

Summary of Mechanisms

MechanismDescription
Enzyme InhibitionCompounds may inhibit key metabolic enzymes involved in inflammatory responses.
Receptor ModulationPotential interaction with receptors influencing cell signaling pathways.
Protein BindingBinding to proteins could alter their functional state and downstream effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogs
Compound Name Core Structure Fluorine Position Functional Groups Key Side Chain
Target Compound Biphenyl 4' Sulfonamide, dioxopyrrolidinyl Ethoxyethyl-pyrrolidinone
3-(2’-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methoxybenzyl)propenamide Biphenyl 2' Amide, methoxybenzyl Propenamide-methoxybenzyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Biphenyl 2' Amide, indole Propanamide-indole-ethyl
4-(4-Amino-...)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine 3 (chromen) Sulfonamide, chromen, pyrazole Chromen-ethyl-pyrazole
5-(4-([1,1'-Biphenyl]-4-yl)-...pyrrolidin-2-one Biphenyl None Pyrrolidinone, trifluoropropenyl Difluoro-pentenyl-pyrrolidinone

Key Observations :

  • The target compound uniquely combines a 4'-fluoro-biphenyl core with a sulfonamide and dioxopyrrolidinyl-ethoxyethyl side chain, distinguishing it from amide-based analogs .
  • Fluorine placement at the 4' position (vs. 2' or 3' in analogs) may reduce steric hindrance and enhance electronic effects for target binding .

Key Observations :

  • The target compound’s biphenyl core likely employs Suzuki-Miyaura cross-coupling , analogous to and , using Pd catalysts and boronic acids .
  • The sulfonamide group may be introduced via sulfonation of an aniline intermediate, followed by side-chain functionalization with a dioxopyrrolidinyl-ethoxyethyl moiety.
  • Solvent systems (e.g., THF/H2O vs. DME/H2O) influence reaction efficiency; reports lower yields (28%) in DME/H2O compared to THF/H2O (65–70%) in .

Physicochemical and Functional Properties

Table 3: Comparative Properties
Property Target Compound 3-(2’-Fluoro-biphenyl)propenamide N-Methylbenzenesulfonamide
Melting Point Not reported 120–122°C 175–178°C
Water Solubility Moderate (sulfonamide group) Low (amide, hydrophobic side chain) Low (bulky heterocycle)
Metabolic Stability High (fluorine, sulfonamide) Moderate (amide hydrolysis risk) Low (chromen oxidation)

Key Observations :

  • The target compound’s sulfonamide and ethylene glycol-like side chain may enhance solubility compared to amide-based analogs .

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